N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide
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Overview
Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide: is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with isobutyryl and pivalamide groups. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Isobutyryl Group: The isobutyryl group can be introduced via an acylation reaction using isobutyryl chloride and a suitable base such as triethylamine.
Attachment of the Pivalamide Group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the tetrahydroquinoline core to a fully saturated quinoline ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the tetrahydroquinoline core or the amide moiety are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Saturated quinoline rings.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Biological Activity: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry:
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Uniqueness: N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the pivalamide group, in particular, may influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
2,2-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12(2)16(21)20-10-6-7-13-11-14(8-9-15(13)20)19-17(22)18(3,4)5/h8-9,11-12H,6-7,10H2,1-5H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKOVVHYFDUSLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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